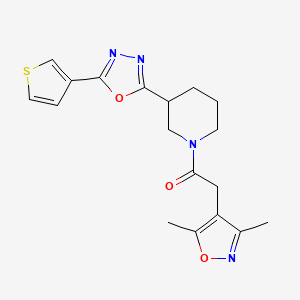
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The molecular structure of the compound includes:
- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen that contributes to the compound's biological activity.
- Thiophene Moiety : A sulfur-containing five-membered ring that enhances the compound's electronic properties and potential interactions with biological targets.
- Piperidine Ring : A six-membered ring that provides flexibility and may influence pharmacological effects.
The chemical formula of the compound is C17H18N4O3S, with a molecular weight of approximately 358.4 g/mol.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit various bacterial strains effectively. The presence of the isoxazole ring is particularly noted for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 2-(3,5-Dimethylisoxazol-4-yl)-... | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| 3-amino-isoxazole | Antimicrobial | Various bacteria |
| 4-thiophenecarboxylic acid | Anti-inflammatory | In vitro studies |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have indicated that similar compounds demonstrate promising activity against various cancer cell lines. For example, compounds with structural similarities have shown high efficacy in inhibiting cell proliferation in both 2D and 3D culture systems .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.
- DNA Interaction : Similar compounds have demonstrated the ability to bind within the minor groove of DNA, suggesting a mechanism for antitumor activity through interference with DNA replication or transcription .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- Antimicrobial Studies : A study reported that derivatives containing isoxazole exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .
- Antitumor Efficacy : Compounds with structural similarities to the target compound were tested against human tumor cell lines (e.g., HepG2) and showed IC50 values indicating effective growth inhibition (IC50 = 6.26 ± 0.33 μM) .
- Structure-Activity Relationship (SAR) : Research has established correlations between structural features and biological activities, indicating that modifications to the isoxazole or thiophene components can enhance efficacy .
科学研究应用
Overview
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibits significant potential in various scientific research applications. Its unique structural features, combining isoxazole, thiophene, and oxadiazole moieties, contribute to its diverse biological activities. This article explores its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Antimicrobial Applications
Research indicates that compounds containing isoxazole and thiophene rings often exhibit antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit various bacterial strains effectively. The incorporation of the piperidine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against pathogens.
A study on related oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, suggesting that similar derivatives may possess comparable antimicrobial effects .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The presence of the piperidine group is believed to play a crucial role in enhancing the compound's bioactivity against cancer cells .
Synthesis and Evaluation of Isoxazole Derivatives
A series of isoxazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. The study involved testing various structural modifications on the isoxazole core, revealing that certain substitutions significantly increased biological activity. Notably, compounds with thiophene groups demonstrated enhanced interactions with target proteins involved in drug metabolism .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with specific biological targets. These studies indicated that hydrophobic interactions are pivotal for the efficacy of these compounds in inhibiting target enzymes associated with microbial resistance and cancer proliferation .
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-15(12(2)25-21-11)8-16(23)22-6-3-4-13(9-22)17-19-20-18(24-17)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQDMQUMNIKFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













